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Compound of Interest

Compound Name: 2-OxoMirabegron

Cat. No.: B15293874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-OxoMirabegron, a significant metabolite of the β3-adrenergic agonist, Mirabegron. This

document details the experimental protocols for its preparation via hydrolysis of the parent drug

and outlines the analytical techniques for its thorough characterization. All quantitative data is

presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction
Mirabegron is a potent and selective β3-adrenergic receptor agonist used in the treatment of

overactive bladder.[1] Its metabolism in humans is extensive, involving several pathways,

including oxidation, dealkylation, glucuronidation, and amide hydrolysis.[2][3][4] The hydrolysis

of the amide bond in Mirabegron leads to the formation of a key metabolite, 2-(2-aminothiazol-

4-yl)acetic acid, also referred to as 2-OxoMirabegron or metabolite M5.[1][2] Understanding

the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic

and metabolic studies of Mirabegron.

This guide focuses on the chemical synthesis of 2-OxoMirabegron through the hydrolysis of

Mirabegron and its subsequent characterization using modern analytical techniques.
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The synthesis of 2-OxoMirabegron is achieved through the hydrolysis of the amide linkage in

Mirabegron. This can be accomplished under either acidic or basic conditions. Both methods

yield 2-OxoMirabegron and the co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-

phenylethanol.

Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of Mirabegron using a strong acid catalyst.

Materials:

Mirabegron

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Water

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve Mirabegron in an excess of aqueous acid (e.g., 6 M HCl).

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature.

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until

the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The co-product, (1R)-2-{[2-(4-

aminophenyl)ethyl]amino}-1-phenylethanol, will be extracted into the organic phase.

The aqueous layer containing the hydrochloride salt of 2-OxoMirabegron can be further

purified.

To isolate 2-OxoMirabegron, the aqueous layer can be concentrated under reduced

pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g.,

water/ethanol) to yield pure 2-OxoMirabegron.

Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of Mirabegron using a strong base.

Materials:

Mirabegron

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Water

Hydrochloric Acid (HCl) (concentrated and dilute)

Diethyl ether

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel
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pH meter or pH paper

Procedure:

In a round-bottom flask, dissolve Mirabegron in an aqueous solution of a strong base (e.g., 6

M NaOH).

Attach a reflux condenser and heat the mixture to reflux for an extended period. Monitor the

reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

Extract the mixture with diethyl ether (3 x 50 mL) to remove the co-product, (1R)-2-{[2-(4-

aminophenyl)ethyl]amino}-1-phenylethanol.

Carefully acidify the remaining aqueous layer with concentrated HCl to a pH of

approximately 2-3.

Cool the acidified solution in an ice bath to precipitate 2-OxoMirabegron as its hydrochloride

salt.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-
OxoMirabegron hydrochloride.

Characterization of 2-OxoMirabegron
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-
OxoMirabegron. The following techniques are employed:

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-
OxoMirabegron.
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Parameter Value

Molecular Formula C₅H₆N₂O₂S

Molecular Weight 158.18 g/mol

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Expected [M+H]⁺ m/z 159.0223

Fragmentation Pattern: The fragmentation of 2-OxoMirabegron is expected to involve the loss

of CO₂ (44 Da) from the carboxylic acid group, and cleavage of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of 2-
OxoMirabegron. Predicted chemical shifts are provided below, based on the analysis of similar

structures and known functional group ranges.

¹H NMR (400 MHz, D₂O) Predicted Chemical Shifts:

Proton
Predicted Chemical Shift

(ppm)
Multiplicity

CH₂ ~3.5 s

CH (thiazole) ~6.8 s

¹³C NMR (100 MHz, D₂O) Predicted Chemical Shifts:

Carbon Predicted Chemical Shift (ppm)

CH₂ ~40

C (thiazole, C-CH₂) ~110

C (thiazole, C-S) ~150

C=N (thiazole) ~170

C=O (acid) ~175
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-OxoMirabegron.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

O-H (carboxylic acid) 3300-2500 Broad, Strong

N-H (amine) 3400-3100 Medium, Sharp (two bands)

C=O (carboxylic acid) 1725-1700 Strong

C=N (thiazole) 1650-1550 Medium

C=C (thiazole) 1550-1475 Medium
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Caption: Metabolic pathways of Mirabegron.
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Caption: Workflow for 2-OxoMirabegron synthesis.
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This technical guide provides a detailed framework for the synthesis and characterization of 2-
OxoMirabegron. The presented hydrolysis protocols offer reliable methods for obtaining this

key metabolite, and the outlined analytical techniques ensure its accurate identification and

characterization. This information is invaluable for researchers and professionals in the fields of

drug metabolism, pharmacokinetics, and analytical chemistry who are involved in the study of

Mirabegron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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